molecular formula C13H16ClNO3 B2469905 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide CAS No. 923248-49-1

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide

Cat. No. B2469905
CAS RN: 923248-49-1
M. Wt: 269.73
InChI Key: XQHOHXFWOUPAFN-UHFFFAOYSA-N
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Description

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide is a chemical compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.671 . It is used for proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 241.671 . Unfortunately, other properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Antibacterial and Antifungal Agents

Research by Abbasi et al. (2020) explored the synthesis of a variety of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides, including 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide. These compounds demonstrated promising antibacterial and antifungal potential. Specifically, a compound with a similar structure exhibited good antimicrobial potential with low hemolytic activity, suggesting its potential as a therapeutic agent (Abbasi et al., 2020).

Anti-Diabetic Potential

A 2023 study by Abbasi et al. synthesized a series of compounds including N-(2,3-dihydro-1,4-benzodioxin-6-yl) benzenesulfonamide derivatives. These compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, indicating potential for type-2 diabetes treatment (Abbasi et al., 2023).

Anticancer Activity

Research conducted in 2011 by Conejo-García et al. involved the synthesis and evaluation of (RS)-9-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-9H-purine derivatives for their anticancer activity against human breast cancer cell lines. The study found significant anticancer potential in these compounds, including a notable increase in apoptotic cells when cancerous cells were treated with specific derivatives (Conejo-García et al., 2011).

Biocatalyst for Enantiomers of Chiral Synthons

Mishra et al. (2016) characterized an indole-3-acetamide hydrolase from Alcaligenes faecalis that showed significant activity for 2,3-dihydro-1,4-benzodioxin-2-carboxamide. This enzyme could be used for the efficient production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a valuable chiral synthon for synthesizing therapeutic agents (Mishra et al., 2016).

Lipoxygenase Inhibition Studies

A 2017 study by Abbasi et al. synthesized N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, which displayed promising inhibitory action against the lipoxygenase enzyme. These findings suggest potential therapeutic applications for inflammatory ailments (Abbasi et al., 2017).

Future Directions

The future directions or applications of this compound are not specified in the search results. Given that it’s used for proteomics research , it might have potential applications in the study of proteins and their functions.

properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-2-15(13(16)7-14)8-10-9-17-11-5-3-4-6-12(11)18-10/h3-6,10H,2,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHOHXFWOUPAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1COC2=CC=CC=C2O1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide

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